6-(Phenoxy(phenyl)methyl)morpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[phenoxy(phenyl)methyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-12-20-15(11-18-16)17(13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVSNHVXAWMTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Phenoxy Phenyl Methyl Morpholin 3 One
Retrosynthetic Analysis and Key Disconnections for the 6-(Phenoxy(phenyl)methyl)morpholin-3-one Skeleton
Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available starting materials, is fundamental to devising a synthetic plan. For this compound, the primary disconnections are typically made at the C-N and C-O bonds within the morpholine (B109124) ring, which correspond to amide and ether linkages.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: Amide bond disconnection first. This pathway involves disconnecting the N4-C5 bond of the morpholinone ring. This leads back to an N-substituted amino acid derivative. The key intermediate is an amino alcohol precursor, which itself can be disconnected at the C-O bond of the phenoxy ether. This approach focuses on forming the crucial C6-side chain bond before the cyclization of the morpholine ring.
Pathway B: C-C bond disconnection at C6. A different strategy involves disconnecting the bond between the C6 of the morpholinone ring and the diphenylmethyl group. This approach would start with a pre-formed morpholin-3-one (B89469) ring, followed by the alkylation or condensation at the C6 position. A plausible method for this is the condensation of a simpler N-substituted-3-morpholinone with an appropriate electrophile, such as a phenoxy(phenyl)methyl halide, or via condensation with benzaldehyde (B42025) and phenol (B47542) derivatives. For instance, the condensation of an N-benzyl-3-morpholinone with an N-aroylmorpholine in the presence of a strong base like lithium diisopropylamide (LDA) has been reported for similar structures. nih.gov
These disconnections form the basis for developing the synthetic routes discussed in the following sections.
Development and Optimization of Novel Synthetic Routes to this compound
The synthesis of substituted morpholin-3-ones is an active area of research, with several methods being developed and optimized. A common and classical approach involves the cyclization of haloacetamides derived from amino alcohols.
A plausible route to this compound starts with the synthesis of the key intermediate, 1-amino-3-phenoxy-3-phenylpropan-2-ol. This amino alcohol can be reacted with chloroacetyl chloride to form an N-(2-chloroacetyl) derivative. Subsequent intramolecular cyclization, typically promoted by a base, yields the desired morpholin-3-one ring. The optimization of this cyclization step is crucial for achieving high yields and involves screening various bases and solvents.
More modern approaches, such as multicomponent reactions, offer a more convergent and efficient synthesis. A one-pot Ugi-cyclization procedure has been demonstrated for the synthesis of related 6-diarylmorpholin-3-ones. acs.org This strategy could be adapted for the target molecule, potentially combining an amino alcohol, an aldehyde (benzaldehyde), an isocyanide, and a phenol component in a single step followed by cyclization. acs.org Optimization of such a route would involve selecting the ideal base and reaction conditions to facilitate the final ring-closing step. acs.org
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The this compound molecule contains two adjacent chiral centers at C6 and the benzylic position of the side chain. Controlling the stereochemistry at these centers is a significant challenge and a key objective for producing enantiomerically pure compounds, which is often crucial for pharmacological applications.
Several strategies can be employed to achieve stereoselectivity:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For instance, starting the synthesis from a chiral amino alcohol, such as an enantiomer of 1-amino-3-phenoxy-3-phenylpropan-2-ol, would set the stereochemistry of the C6 position. The stereochemistry of the second chiral center would then be influenced by the subsequent reaction conditions. This strategy has been successfully applied in the synthesis of the related drug (S,S)-Reboxetine, starting from (S)-3-amino-1,2-propanediol. acs.org
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity during the key bond-forming steps. For example, an asymmetric transfer hydrogenation of a 2-aroylmorpholine-3-one precursor could establish the desired stereochemistry at the benzylic alcohol center before its conversion to the phenoxy ether. nih.gov
Diastereoselective Reactions: When one chiral center is already in place, it can direct the formation of the second chiral center. The stereoselectivity of such syntheses can be directed by chiral auxiliaries or substrates. For example, diastereoselective additions to chiral imines or aldehydes derived from a chiral morpholinone precursor can control the formation of the second stereocenter. googleapis.com
The table below summarizes potential stereoselective methods.
Table 1: Stereoselective Synthesis Approaches| Method | Description | Key Feature |
|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiopure starting materials like chiral amino alcohols. | The stereochemistry is derived directly from a readily available chiral source. acs.org |
| Asymmetric Catalysis | Employs chiral catalysts (e.g., metal-ligand complexes) to favor the formation of one stereoisomer. | Can create chirality from achiral or racemic precursors with high enantiomeric excess. nih.gov |
| Diastereoselective Addition | A pre-existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. | The relative stereochemistry of the two centers is controlled. googleapis.com |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules like this compound is of growing importance. The goals are to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly advantageous in this regard. acs.org
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, patents for related morpholinone syntheses describe conducting hydrogenation reactions in water or mixtures of water and water-miscible solvents like ethanol, which are preferable to chlorinated solvents. google.com
Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. The use of catalytic hydrogenation for reduction steps is a common example. epo.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. The development of highly active catalysts can enable milder reaction conditions.
A recent development in the green synthesis of the broader morpholine class involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and 1,2-amino alcohols, eliminating the need for harsh oxidizing or reducing agents found in more traditional three-step morpholinone reduction pathways. acs.org While this applies to morpholines rather than morpholinones, the underlying principle of seeking redox-neutral pathways is a key green strategy.
Exploration of Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity
The choice of catalyst and reaction conditions is paramount for optimizing the synthesis of this compound. Different steps in the synthesis require different catalytic systems.
For the cyclization step to form the morpholin-3-one ring from a haloacetamide precursor, the choice of base is critical. Common bases include alkali metal hydroxides, carbonates, or alkoxides like potassium tert-butoxide (tBuOK). The reaction is typically performed in a polar aprotic solvent.
For syntheses involving C-C bond formation, such as the arylation of a morpholinone enolate, palladium catalysts are often employed. For instance, palladium complexes with specialized phosphine (B1218219) ligands have been used for the α-arylation of related ketone structures, enabling the formation of the crucial bond between the heterocyclic core and the phenyl group. nih.gov
The table below details reaction conditions for key synthetic steps found in the synthesis of analogous morpholinone structures.
Table 2: Catalyst and Reaction Condition Examples for Morpholinone Synthesis| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Potassium tert-butoxide (tBuOK) | Acetonitrile (B52724) | 60 °C | acs.org |
| Hydrogenation (Nitro Reduction) | Palladium on Carbon (Pd/C) | Water/Acetic Acid | 20-25 °C | epo.org |
| N-Arylation | Thionyl Chloride / DMF | Toluene | 90-95 °C | tdcommons.org |
| Condensation/Alkylation | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to rt | nih.gov |
Mechanistic Investigations of Key Reaction Steps in this compound Formation
Understanding the reaction mechanisms is crucial for optimizing conditions and minimizing side products. The formation of the morpholin-3-one ring via intramolecular N-alkylation of a chloroacetamide follows a standard S_N2 mechanism, where the amide nitrogen, once deprotonated by a base, acts as a nucleophile to displace the chloride.
More complex mechanisms are at play in alternative routes. For instance, the synthesis of morpholin-3-ones has been proposed to proceed through aza-oxyallyl cation intermediates. researchgate.net These highly reactive species can be generated from α-haloamides and can undergo cycloaddition reactions to form the heterocyclic ring.
In syntheses involving the construction of the C6 side chain, the mechanism depends on the specific reaction. A Grignard addition to a C6-aldehyde would proceed through a standard nucleophilic addition mechanism. Palladium-catalyzed arylations typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Purification and Isolation Strategies for this compound
The final step in any synthesis is the purification and isolation of the target compound in high purity. For a crystalline solid like this compound, the primary method of purification is recrystallization.
The choice of solvent system for recrystallization is critical and is determined empirically. Common solvents for purifying morpholinone derivatives include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), often in combination with an anti-solvent like water or hexane (B92381) to induce precipitation. google.comtdcommons.org
For non-crystalline materials or for removing closely related impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase, and the mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.
In industrial-scale preparations described in patents for similar morpholinones, purification often involves isolation by crystallization directly from the reaction mixture after workup, which may include extraction and solvent swaps. google.com
Theoretical and Computational Studies on 6 Phenoxy Phenyl Methyl Morpholin 3 One
Electronic Structure and Reactivity Analysis of 6-(Phenoxy(phenyl)methyl)morpholin-3-one using Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the behavior of molecules at an electronic level. mdpi.com These computational tools, derived from the principles of quantum mechanics, can elucidate the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and interactions with other molecules. mdpi.com For this compound, these methods can pinpoint the most reactive sites and predict the nature of its chemical interactions.
Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Mapping of this compound
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, the HOMO is expected to be located around the electron-rich regions, such as the oxygen atom of the phenoxy group and the π-systems of the phenyl rings. The LUMO would likely be distributed over the electron-deficient areas, particularly the carbonyl group (C=O) of the morpholin-3-one (B89469) ring, which is an electron-withdrawing group.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Illustrative Energy (eV) | Probable Location |
| HOMO | -6.5 | Phenoxy oxygen, Phenyl rings |
| LUMO | -1.2 | Carbonyl group on morpholine (B109124) ring |
| HOMO-LUMO Gap | 5.3 | - |
Note: The values in this table are illustrative examples to demonstrate the output of FMO analysis and are not based on actual experimental or calculated data for this specific molecule.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. wolfram.com The MEP map uses a color scale to indicate different electrostatic potential values, where red typically signifies regions of high electron density (negative potential), such as those around electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), often near hydrogen atoms bonded to electronegative atoms. researchgate.netrasayanjournal.co.in Green and yellow represent areas with intermediate or near-neutral potential. wolfram.com
In an MEP map of this compound, the most negative potential (red) would be anticipated around the carbonyl oxygen and the ether oxygen, identifying these as likely sites for electrophilic attack. The hydrogen atoms of the morpholine ring's N-H group would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.
Density Functional Theory (DFT) Calculations for Ground State Properties of this compound
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is employed to optimize the molecular geometry to its lowest energy state and to calculate a variety of ground state properties. nih.govscirp.org Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are commonly used to achieve a balance between accuracy and computational cost. nih.govscirp.orgnih.gov
For this compound, DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles of the optimized structure. Furthermore, DFT can compute key electronic properties that describe the molecule's stability and reactivity.
Table 2: Ground State Properties of this compound Calculable by DFT
| Property | Description |
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |
| Ionization Potential | The energy required to remove an electron from the molecule (related to HOMO energy). |
| Electron Affinity | The energy released when an electron is added to the molecule (related to LUMO energy). |
| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |
| Global Softness (S) | The reciprocal of global hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | The power of the molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. |
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, flexible molecules like this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy differences between them, which is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape.
Molecular Dynamics Simulations to Explore Dynamic Behavior of this compound
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing a detailed view of its conformational flexibility and how it explores its energy landscape. For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the phenoxy and phenyl groups relative to the morpholine ring. This can reveal the most populated conformational states and the pathways for transitioning between them, offering insights that are not available from static, single-structure models.
Prediction of Spectroscopic Properties using Computational Methods
Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. nih.gov Techniques like Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra (UV-Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov
For this compound, calculating the theoretical FT-IR, UV-Vis, and NMR spectra can aid in the interpretation of experimental results. nih.gov Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by refining the computational model.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |
| FT-IR (C=O stretch) | 1695 cm⁻¹ | 1688 cm⁻¹ |
| ¹H NMR (N-H proton) | δ 7.5 ppm | δ 7.3 ppm |
| ¹³C NMR (C=O carbon) | δ 172.0 ppm | δ 171.5 ppm |
| UV-Vis (λmax) | 265 nm | 268 nm |
Note: The values in this table are for illustrative purposes to show how computational spectroscopy is used and are not actual data.
Biological and Mechanistic Investigations of 6 Phenoxy Phenyl Methyl Morpholin 3 One Pre Clinical and in Vitro Focus
Structure-Activity Relationship (SAR) Studies of 6-(Phenoxy(phenyl)methyl)morpholin-3-one Analogues
Without any foundational research on its synthesis, biological activity, or mechanism of action, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. There are no available studies on its effects in cell-free enzymatic assays, its activity in cell-based functional assays, or any efforts toward target identification, molecular docking, or structure-activity relationship analysis.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound
The evaluation of a compound's ADME properties is a critical component of the drug discovery process, providing insights into its potential pharmacokinetic profile. These in vitro assays are designed to predict how a substance will behave within a biological system. For the compound this compound, a comprehensive understanding of its ADME characteristics is essential for its development as a potential therapeutic agent. The following sections detail the available preclinical, in vitro data for this specific molecule.
Metabolic Stability Studies in Subcellular Fractions (e.g., microsomes)
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard method for assessing this parameter. These studies measure the rate at which a compound is metabolized, providing an early indication of its likely in vivo clearance.
Currently, specific experimental data on the metabolic stability of this compound in human or other species' liver microsomes is not available in the public domain. Such studies would typically involve incubating the compound with liver microsomes and a cofactor like NADPH, then quantifying the decrease of the parent compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS). The results are often expressed as the half-life (t½) of the compound or as intrinsic clearance (CLint).
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Microsomal Protein Concentration (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available |
Data not available in published literature.
Permeability Assays Across Artificial Membranes (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of a compound across biological membranes, such as the gastrointestinal tract. This assay utilizes a 96-well plate setup where a synthetic membrane impregnated with lipids separates a donor compartment, containing the compound of interest, from an acceptor compartment. The rate at which the compound crosses this artificial membrane provides an estimate of its passive permeability.
As with metabolic stability, specific experimental data from PAMPA studies for this compound are not currently available in the scientific literature. The results of such an assay would typically be reported as a permeability coefficient (Pe), often in units of 10⁻⁶ cm/s. This value helps to classify a compound as having low, medium, or high permeability, which is a critical factor for oral absorption.
Table 2: PAMPA Permeability of this compound
| pH of Donor Compartment | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| 5.0 | Data not available | Data not available |
| 6.2 | Data not available | Data not available |
| 7.4 | Data not available | Data not available |
Data not available in published literature.
Advanced Analytical Methodologies for 6 Phenoxy Phenyl Methyl Morpholin 3 One
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of 6-(Phenoxy(phenyl)methyl)morpholin-3-one. These methods rely on the interaction of the molecule with electromagnetic radiation to provide information about its atomic and molecular properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound, including its stereochemistry. Due to the presence of a chiral center at the carbon atom bearing the phenoxy and phenyl groups, this compound can exist as a racemic mixture of enantiomers.
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The chemical shifts, integration, and coupling constants of the protons in the morpholinone ring, as well as the phenyl and phenoxy groups, would be characteristic of the molecule's structure. For instance, the benzylic proton would likely appear as a distinct multiplet, with its coupling to adjacent protons on the morpholine (B109124) ring providing key conformational information.
¹³C NMR spectroscopy would complement the ¹H NMR data by showing the number of distinct carbon environments. The chemical shifts of the carbonyl carbon in the morpholinone ring and the carbons of the aromatic rings would be key identifiers.
To assign the stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. These experiments can reveal through-space correlations between protons, which can help in determining the relative configuration of the substituents on the chiral center.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.5 | Multiplet | 10H |
| Benzylic-H | 5.5 - 5.7 | Doublet of Doublets | 1H |
| Morpholine-H (adjacent to N) | 3.0 - 3.5 | Multiplet | 2H |
| Morpholine-H (adjacent to O) | 3.8 - 4.2 | Multiplet | 2H |
| Morpholine-H (adjacent to C=O) | 4.3 - 4.5 | Multiplet | 2H |
Note: This is a predicted data table based on the general chemical structure.
Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Profiling
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₇H₁₇NO₃).
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic fragmentation spectrum is produced, which can be used for structural confirmation and for identifying related substances and potential metabolites. Common fragmentation pathways would likely involve the cleavage of the bond between the morpholine ring and the benzylic carbon, as well as fragmentations within the morpholine ring itself.
In the context of drug metabolism studies, LC-MS (Liquid Chromatography-Mass Spectrometry) would be the method of choice for metabolite profiling. This technique allows for the separation of the parent compound from its metabolites in a biological matrix, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.
Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Monoisotopic Mass | 283.1208 u |
| Average Mass | 283.3218 u |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Key expected absorptions include a strong band for the carbonyl (C=O) stretching of the amide group in the morpholinone ring, typically in the range of 1650-1690 cm⁻¹. Other significant bands would include C-H stretching from the aromatic and aliphatic portions, C-O stretching from the ether linkage and the morpholine ring, and N-H stretching if the morpholine nitrogen is not fully substituted.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl and phenoxy aromatic rings would result in characteristic UV absorption bands, typically in the range of 200-300 nm. This technique can be useful for quantitative analysis and for monitoring reactions involving the aromatic portions of the molecule.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Carbonyl (Amide) C=O Stretch | 1650 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O (Ether) Stretch | 1000 - 1300 |
Note: This is a table of expected absorption ranges based on functional group analysis.
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control the pH.
Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve a good separation between the main compound and any potential impurities, such as starting materials, by-products, or degradation products. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of any volatile impurities that may be present in the sample. These could include residual solvents from the manufacturing process or volatile degradation products.
For this analysis, a headspace GC-MS technique is often employed. The sample is heated in a sealed vial to allow any volatile components to partition into the headspace gas, which is then injected into the GC-MS system. The components are separated based on their boiling points and are subsequently identified by their mass spectra. This method provides high sensitivity and selectivity for the detection and quantification of volatile impurities.
X-ray Crystallography for Solid-State Structure Elucidation of this compound
The morpholin-3-one (B89469) ring is expected to adopt a conformation that minimizes steric strain, likely a chair or a twisted-boat form. X-ray analysis would definitively establish this, along with the relative stereochemistry of the substituents at the 6-position. The elucidation of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. For other morpholine derivatives, similar analyses have been crucial in understanding their solid-state behavior. nih.govmdpi.com
Hypothetical Crystallographic Data for this compound
The following table presents hypothetical crystallographic data that one might expect to obtain from an X-ray diffraction experiment on this compound. This data is illustrative and not based on experimental results.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.258 |
| R-factor (%) | < 5 |
Chiral Resolution Techniques for Enantiomeric Separation and Purity (if applicable)
The structure of this compound contains a chiral center at the carbon atom bearing the phenoxy and phenyl groups. Therefore, the compound can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial as they may exhibit different pharmacological activities.
Several techniques could be employed for the chiral resolution of this compound:
Classical Resolution: This method involves the reaction of the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like fractional crystallization. For instance, related morpholine compounds have been successfully resolved using chiral acids like (+)-mandelic acid. nih.gov
Chiral Chromatography: This is a widely used and effective method for enantiomeric separation. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) would be the methods of choice. The selection of the appropriate CSP and mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown broad applicability for separating a wide range of chiral compounds, including those with structures similar to the target molecule. nih.govnih.gov
Illustrative Chiral HPLC Separation Parameters
This table provides an example of the conditions that might be used for the chiral HPLC separation of the enantiomers of this compound.
| Parameter | Illustrative Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Outcome | Baseline separation of the two enantiomers |
The enantiomeric purity of the separated fractions would then be determined by analytical chiral HPLC, and the absolute configuration of each enantiomer could be established using techniques such as X-ray crystallography of a diastereomeric salt or by comparing their circular dichroism (CD) spectra to those of compounds with known configurations.
Potential Applications and Future Directions for 6 Phenoxy Phenyl Methyl Morpholin 3 One Research
Exploration of 6-(Phenoxy(phenyl)methyl)morpholin-3-one as a Chemical Probe for Biological Pathways
Biologically active small molecules are fundamental tools for perturbing and elucidating complex biological processes. mdpi.com A compound like this compound, with its distinct chemical architecture, holds potential for development into a chemical probe to investigate signaling pathways. mdpi.comnih.gov The journey from a bioactive "hit" compound to a reliable chemical probe is a central challenge in chemical biology, requiring a deep understanding of the molecule's mechanism of action and its cellular targets. mdpi.com
The development process would involve transforming the parent compound into a probe by incorporating reporter groups for detection and reactive groups for target engagement. mdpi.com Methodologies such as photo-affinity labeling (PAL), where a photo-reactive group like a diazirine is added, could be employed. mdpi.com This allows the probe to be introduced to a biological system, where it can bind to its target protein(s). Upon UV irradiation, a covalent bond is formed, permanently linking the probe to its target. Subsequent bio-orthogonal ligation to a reporter tag (e.g., an alkyne for click chemistry) facilitates the isolation and identification of the target protein via mass spectrometry-based proteomics. mdpi.com
The goal is to create a probe that retains the biological activity of the original molecule while allowing for target identification. The bulky phenoxy and phenyl groups of this compound are key to its binding specificity, and any modifications must be carefully considered to preserve this interaction. The ultimate aim is to use the derived probe to control pathway activity with temporal and dose-dependent precision, providing a powerful tool for dissecting signal transduction networks. mdpi.com
Rational Design of Next-Generation Analogues of this compound
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on the structure of a parent compound. For this compound, several strategies can be employed to design next-generation analogues. e3s-conferences.orgnih.gov This process relies heavily on understanding the structure-activity relationships (SAR), which define how specific structural features of the molecule contribute to its biological activity. nih.gov
Key strategies for designing analogues include:
Modification of the Phenyl Rings: The two phenyl rings are prime candidates for substitution. Adding various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) can modulate the electronic and steric properties of the molecule, potentially enhancing target binding or altering metabolic stability.
Scaffold Hopping and Isosteric Replacement: The morpholin-3-one (B89469) core could be replaced with other heterocyclic systems to explore new chemical space while retaining the key pharmacophoric features. For instance, replacing the oxygen atom with sulfur (thiomorpholine) or another functional group could lead to novel biological activities. e3s-conferences.org
Stereochemical Modification: The chiral center at position 6 of the morpholine (B109124) ring is critical. Synthesizing and testing individual enantiomers is crucial, as biological activity often resides in only one stereoisomer. nih.gov
The table below outlines potential rational design strategies for creating analogues of the title compound.
| Design Strategy | Target Moiety | Example Modification | Desired Outcome |
| Substituent Modification | Phenyl or Phenoxy Rings | Introduction of electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃, -CH₃) groups. | Enhance binding affinity, improve selectivity, modulate ADME properties. |
| Isosteric Replacement | Morpholin-3-one Core | Replace ring oxygen with sulfur (thiomorpholin-3-one) or nitrogen (piperazin-3-one). | Explore new pharmacophore space, alter solubility and metabolic profile. |
| Conformational Constraint | Phenylmethyl Linker | Introduce unsaturation or cyclization to restrict rotation between the phenyl rings and the morpholine core. | Increase binding affinity by reducing the entropic penalty of binding; improve selectivity. |
| Stereochemical Analysis | C6-Position | Isolate and test individual (R) and (S) enantiomers. | Identify the eutomer (the more active enantiomer) for further development. |
These rationally designed analogues would then be synthesized and subjected to biological evaluation to identify compounds with superior profiles compared to the parent molecule. nih.govmdpi.com
Development of this compound as a Lead Compound for Pre-clinical Investigations (excluding human studies)
A lead compound is a chemical starting point for the development of a new drug. topra.org The process of advancing a "hit" from a screening campaign to a "lead" suitable for preclinical investigation involves extensive optimization and characterization. topra.org For this compound, this would entail synthesizing a library of analogues based on the rational design principles discussed previously and evaluating them in a cascade of in vitro assays. mdpi.commdpi.com
Preclinical investigations focus on demonstrating biological activity and establishing a preliminary safety profile. topra.org This typically involves a battery of tests, such as:
Cell-based Assays: Assessing the cytotoxicity of the compounds against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to determine their IC₅₀ values (the concentration required to inhibit cell growth by 50%). mdpi.comnih.gov
Mechanism of Action Studies: Investigating how the compound exerts its effect, for example, by analyzing its impact on the cell cycle (e.g., inducing arrest at a specific phase like G2/M) or its ability to trigger apoptosis (programmed cell death). nih.govnih.gov
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized or identified, direct inhibition assays are performed to quantify the compound's potency.
Computational Modeling: Proteochemometric modeling can be used to predict the activity of lead candidates against various targets or resistant mutants, helping to select the most promising compounds for further development. nih.gov
The following table shows a hypothetical dataset from an initial preclinical evaluation of rationally designed analogues.
| Compound ID | R¹ (Phenyl) | R² (Phenoxy) | IC₅₀ (µM) vs. MCF-7 Cell Line | Apoptosis Induction (% of Control) |
| Parent | H | H | 25.4 | 150% |
| Analogue A | 4-Cl | H | 12.8 | 220% |
| Analogue B | H | 4-OCH₃ | 5.2 | 310% |
| Analogue C | 4-Cl | 4-OCH₃ | 1.8 | 450% |
| Analogue D | 2-F | H | 35.1 | 110% |
Based on such data, a compound like "Analogue C" would be identified as a promising lead compound, meriting further optimization and more extensive preclinical studies due to its enhanced potency and ability to induce apoptosis. nih.govnih.gov
Future Prospects in Advanced Synthetic Methodologies for Morpholin-3-one Derivatives
The ability to efficiently synthesize a wide variety of analogues is crucial for any drug discovery program. e3s-conferences.org Research into the synthesis of the morpholin-3-one scaffold has evolved from classical methods, such as the cyclization of α-(2-chloroethoxy)-amides, to more advanced and versatile strategies. researchgate.net
Future synthetic efforts will likely focus on methods that offer high efficiency, stereocontrol, and diversity. Key areas of development include:
Catalytic and Stereoselective Syntheses: Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the asymmetric synthesis of substituted morpholines. nih.gov This method allows for the creation of enantiomerically pure cis-3,5-disubstituted morpholines from readily available amino alcohol precursors. e3s-conferences.orgnih.gov Further refinement of such catalytic systems will enable access to a broader range of complex and stereochemically defined morpholin-3-one derivatives.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. Developing novel MCRs for the construction of the morpholin-3-one ring would dramatically accelerate the synthesis of diverse compound libraries. researchgate.net
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to traditional batch chemistry. Applying flow methodologies to key steps in the synthesis of morpholin-3-one derivatives could streamline production and facilitate rapid analogue generation.
Late-Stage Functionalization: Developing methods to modify the morpholin-3-one scaffold after the core ring system has been constructed (late-stage functionalization) is highly desirable. This allows for the rapid diversification of a common intermediate, which is a highly efficient strategy for exploring structure-activity relationships.
These advanced synthetic methodologies will be instrumental in building the diverse chemical libraries needed to fully explore the therapeutic potential of this compound and its related compounds. e3s-conferences.orgchemicalbook.com
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound and Related Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery landscape by accelerating timelines and improving the quality of candidate compounds. nih.govamericaspg.com The discovery and optimization of this compound and its analogues can be significantly enhanced by integrating these computational tools. nih.gov
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel morpholin-3-one analogues in silico. nih.govamericaspg.com These models learn from existing chemical data to generate new structures that are predicted to have high activity against a specific target and favorable drug-like properties. youtube.com
Predictive Modeling: ML models can be trained to predict various properties of designed compounds before they are synthesized. This includes Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity, as well as models for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties. This in silico profiling allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. nih.govyoutube.com
AI-Assisted Synthesis Planning: AI tools can analyze complex molecules and propose viable synthetic routes, identifying the most efficient pathways from commercially available starting materials. youtube.com
Target Identification and High-Throughput Screening Analysis: AI algorithms can analyze large datasets from high-throughput screening assays to identify potential biological targets for a compound and uncover complex patterns that may not be apparent to human researchers. nih.gov
This "augmented design" approach, where AI provides suggestions and predictions to medicinal chemists, creates an efficient, iterative cycle of designing, making, and testing new molecules, ultimately accelerating the journey from a lead compound to a preclinical candidate. youtube.com
Q & A
Q. What are the key synthetic routes for preparing 6-(Phenoxy(phenyl)methyl)morpholin-3-one, and what reagents/conditions are critical?
The synthesis typically involves multi-step reactions starting with the formation of the morpholin-3-one core. Key steps include:
- Core assembly : Use of morpholine derivatives and phenoxybenzyl groups via nucleophilic substitution or coupling reactions.
- Functionalization : Introduction of phenyl and phenoxy groups using catalysts like DIPEA (diisopropylethylamine) and coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in solvents like DMF or THF .
- Purification : Reverse-phase column chromatography (e.g., acetonitrile/water gradients) to isolate the final product .
Critical reagents include morpholine derivatives, aryl halides, and coupling agents. Reaction temperatures (e.g., reflux at 70°C) and solvent polarity significantly influence yields .
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
- NMR Spectroscopy :
- ¹H NMR : Analyze peaks for the morpholin-3-one oxygen environment (δ 3.5–4.5 ppm for morpholine protons) and aromatic protons (δ 6.5–8.0 ppm) from phenyl/phenoxy groups .
- ¹³C NMR : Identify carbonyl carbons (δ ~170 ppm) and quaternary carbons in the morpholine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns (e.g., loss of phenoxy groups) .
- IR Spectroscopy : Detect C=O stretches (~1650–1750 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions. For acid-sensitive intermediates, use dichloromethane .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions or Lewis acids (e.g., ZnCl₂) for Friedel-Crafts-type steps .
- Temperature Gradients : Gradual heating (e.g., 25°C → 70°C) minimizes side reactions. Microwave-assisted synthesis may accelerate steps requiring prolonged heating .
- Workflow Reproducibility : Adopt eco-friendly protocols (e.g., one-pot reactions) to reduce purification losses, as demonstrated in scalable morpholin-3-one syntheses .
Q. What computational strategies can predict the biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina to model binding affinities to target proteins (e.g., enzymes or receptors). Parameters:
- Scoring Function : Affinity scores (kcal/mol) prioritize high-probability binding poses .
- Multithreading : Accelerate calculations for large ligand libraries .
Q. How can contradictory data in morpholin-3-one derivative synthesis be resolved?
- Systematic Variable Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
